1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane
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Overview
Description
1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with difluorocyclopropane derivatives under specific conditions to form the spirocyclic core. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Scientific Research Applications
1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This can lead to the inhibition of enzyme activity or the activation of receptor pathways, depending on the context .
Comparison with Similar Compounds
1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
This compound dihydrochloride: Similar in structure but with different solubility and stability properties.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also exhibit biological activity but differ in their specific targets and applications. The uniqueness of this compound lies in its specific difluoro substitution, which can enhance its binding affinity and selectivity for certain targets.
Properties
Molecular Formula |
C15H20F2N2 |
---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C15H20F2N2/c16-15(17)11-14(6-8-18-9-7-14)19(12-15)10-13-4-2-1-3-5-13/h1-5,18H,6-12H2 |
InChI Key |
IIVHHJYTHLEZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(CN2CC3=CC=CC=C3)(F)F |
Origin of Product |
United States |
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